molecular formula C14H19N3O3 B11101677 2-nitro-N-[2-(piperidin-1-yl)ethyl]benzamide

2-nitro-N-[2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B11101677
M. Wt: 277.32 g/mol
InChI Key: JYUGQEGFWUCBFX-UHFFFAOYSA-N
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Description

2-Nitro-N-(2-piperidinoethyl)benzamide is an organic compound with the molecular formula C14H19N3O3 It is a derivative of benzamide, featuring a nitro group and a piperidinoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-(2-piperidinoethyl)benzamide typically involves the reaction of 2-nitrobenzoyl chloride with 2-(piperidino)ethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-(2-piperidinoethyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as iron powder in acidic conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Reduction: The major product would be 2-amino-N-(2-piperidinoethyl)benzamide.

    Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.

Scientific Research Applications

2-Nitro-N-(2-piperidinoethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.

    Biological Studies: The compound can be used in studies to understand the interaction of nitrobenzamide derivatives with biological targets.

    Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Nitro-N-(2-piperidinoethyl)benzamide would depend on its specific application. In medicinal chemistry, for example, the compound might interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitro-N-(2-(1-piperazinyl)ethyl)benzamide
  • 4-Nitro-N-(2-(1-piperidinyl)ethyl)benzamide

Uniqueness

2-Nitro-N-(2-piperidinoethyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the piperidinoethyl group can enhance its solubility and ability to interact with biological targets compared to other nitrobenzamide derivatives.

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

2-nitro-N-(2-piperidin-1-ylethyl)benzamide

InChI

InChI=1S/C14H19N3O3/c18-14(12-6-2-3-7-13(12)17(19)20)15-8-11-16-9-4-1-5-10-16/h2-3,6-7H,1,4-5,8-11H2,(H,15,18)

InChI Key

JYUGQEGFWUCBFX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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